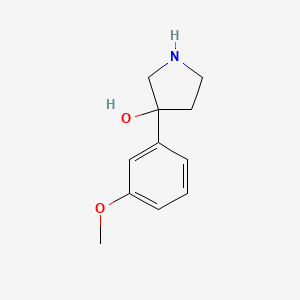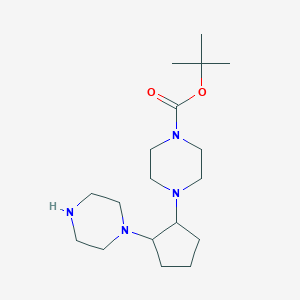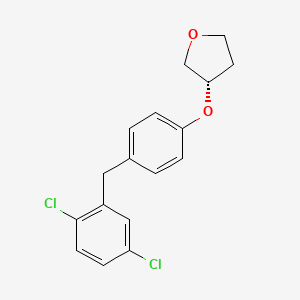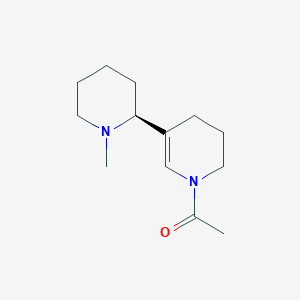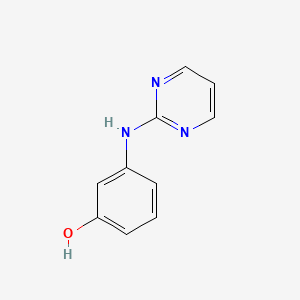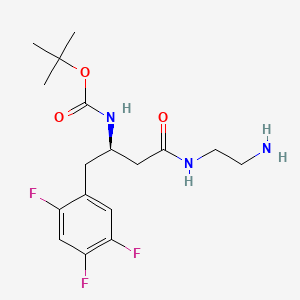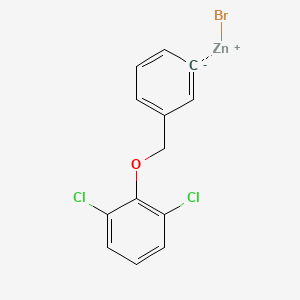![molecular formula C18H13BrN2O2 B14884203 4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)
4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Naphthoyl)oxy)-4-bromobenzimidamide is an organic compound that features a naphthoyl group attached to a benzimidamide structure
Métodos De Preparación
The synthesis of N-((1-Naphthoyl)oxy)-4-bromobenzimidamide typically involves the reaction of 1-naphthoic acid with 4-bromobenzimidamide under specific conditions. The process may include the use of reagents such as thionyl chloride to convert 1-naphthoic acid to 1-naphthoyl chloride, which then reacts with 4-bromobenzimidamide to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
N-((1-Naphthoyl)oxy)-4-bromobenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-((1-Naphthoyl)oxy)-4-bromobenzimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-((1-Naphthoyl)oxy)-4-bromobenzimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-((1-Naphthoyl)oxy)-4-bromobenzimidamide can be compared with other similar compounds such as:
1-Naphthoic acid: Shares the naphthoyl group but differs in its overall structure and properties.
Naphthoylindoles: Compounds with a naphthoyl group attached to an indole ring, used in synthetic cannabinoids.
Naphthoylpyrroles: Similar to naphthoylindoles but with a pyrrole ring instead of an indole.
The uniqueness of N-((1-Naphthoyl)oxy)-4-bromobenzimidamide lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H13BrN2O2 |
|---|---|
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] naphthalene-1-carboxylate |
InChI |
InChI=1S/C18H13BrN2O2/c19-14-10-8-13(9-11-14)17(20)21-23-18(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,21) |
Clave InChI |
IVDBCHMLCONBKZ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2C(=O)O/N=C(/C3=CC=C(C=C3)Br)\N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)ON=C(C3=CC=C(C=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



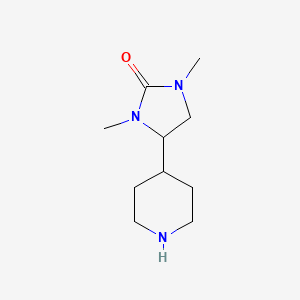
![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
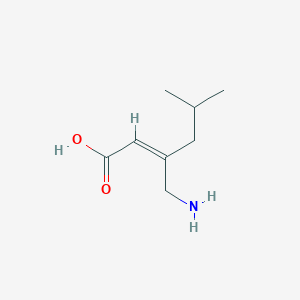
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
